molecular formula C18H23NO B8295575 1-Amino-6-(biphenyloxy)hexane

1-Amino-6-(biphenyloxy)hexane

Cat. No. B8295575
M. Wt: 269.4 g/mol
InChI Key: DADJFFKSAMYKCE-UHFFFAOYSA-N
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Patent
US04680300

Procedure details

A mixture of N-[6-(2-biphenyloxy)hexyl]phthalimide (15.1 g), ethanol (400 ml) and hydrazine hydrate (30 ml) was heated at reflux for 4 hours, cooled to room temperature, filtered, and evaporated to dryness. The material that remained was stirred with dichloromethane (500 ml), filtered and evaporated to yield 1-amino-6-(2-biphenyloxy) as an oil, which was converted to the hydrochloride salt, (m.p. 86°-88° CC.) according to the method of Example IV.
Name
N-[6-(2-biphenyloxy)hexyl]phthalimide
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:2]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][N:14]2C(=O)C3=CC=CC=C3C2=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.O.NN>C(O)C>[NH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][O:7][C:2]1[C:1]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
N-[6-(2-biphenyloxy)hexyl]phthalimide
Quantity
15.1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)OCCCCCCN1C(C=2C(C1=O)=CC=CC2)=O)C2=CC=CC=C2
Name
Quantity
30 mL
Type
reactant
Smiles
O.NN
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The material that remained was stirred with dichloromethane (500 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 1-amino-6-(2-biphenyloxy) as an oil, which

Outcomes

Product
Name
Type
Smiles
NCCCCCCOC=1C(=CC=CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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